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NorA protein, Staphylococcus - 133135-40-7

NorA protein, Staphylococcus

Catalog Number: EVT-1520515
CAS Number: 133135-40-7
Molecular Formula: C8H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of NorA involves the transcription of the norA gene followed by translation into the NorA protein. Various studies have shown that the expression of this protein can be influenced by environmental factors and the presence of specific antibiotics. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are commonly used to assess norA gene expression levels and protein abundance in different S. aureus strains .

Molecular Structure Analysis

Structure and Data

The three-dimensional structure of the NorA protein has been elucidated using advanced techniques such as cryo-electron microscopy. Key features include two essential acidic residues, Glu222 and Asp307, which are critical for its function. These residues play a significant role in the proton-coupled transport mechanism that allows NorA to extrude antibiotics from the cell . The structural homology with other efflux pumps, such as EmrD from Escherichia coli, suggests conserved mechanisms among different bacterial species .

Chemical Reactions Analysis

Reactions and Technical Details

NorA operates primarily through a proton-coupled transport mechanism. The binding of protons to specific sites within the protein facilitates the transport of substrates across the membrane. When protons bind to Glu222 and Asp307, they stabilize an inward-facing conformation that occludes the substrate binding pocket. Deprotonation of these residues is necessary for releasing bound substrates into the extracellular environment . This mechanism underscores the importance of proton gradients in bacterial resistance strategies.

Mechanism of Action

Process and Data

The mechanism by which NorA confers antibiotic resistance involves several steps:

  1. Substrate Binding: Antibiotic molecules enter the binding pocket of NorA.
  2. Protonation: Protonation of key acidic residues stabilizes the inward-occluded state.
  3. Transport: The conformational change allows for the expulsion of antibiotics out of the cell.
  4. Release: Once outside, the antibiotic concentration within the cell decreases, leading to reduced efficacy .

This process highlights how efflux pumps like NorA can significantly impact bacterial survival in hostile environments laden with antimicrobial agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NorA exhibits several notable physical properties:

  • Molecular Weight: Approximately 42 kDa.
  • Transmembrane Segments: Consists of 12 segments that facilitate its function as an efflux pump.
  • Substrate Specificity: Capable of extruding various compounds including fluoroquinolones (e.g., ciprofloxacin), biocides (e.g., benzalkonium chloride), dyes (e.g., ethidium bromide), and even some siderophores .

The broad substrate range reflects its adaptability and significance in bacterial resistance mechanisms.

Applications

Scientific Uses

The study of NorA has significant implications for understanding antibiotic resistance in clinical settings. Research on this efflux pump aids in:

  • Development of Efflux Pump Inhibitors: Identifying compounds that inhibit NorA could restore susceptibility to antibiotics, offering potential therapeutic avenues against resistant strains .
  • Understanding Resistance Mechanisms: Insights into how NorA functions contribute to broader knowledge about multidrug resistance in bacteria, aiding public health strategies against infections caused by resistant organisms .
  • Model for Other Efflux Pumps: Due to its well-characterized nature, NorA serves as a model system for investigating similar transporters across various bacterial species.
Structural Biology of NorA Protein

Primary Sequence Analysis: Transmembrane Domains and Conserved Motifs

NorA is a 388-amino-acid polypeptide with a molecular weight of approximately 42 kDa, encoded chromosomally in all S. aureus strains [5] [8]. Hydropathy analysis confirms 12 transmembrane domains (TMDs), organized into two 6-TMD bundles (N-terminal: TM1–TM6; C-terminal: TM7–TM12) connected by a cytoplasmic loop [5] [6]. This architecture classifies NorA within the Drug:H⁺ Antiporter 12 (DHA12) subfamily of the Major Facilitator Superfamily (MFS) [1] [3].

Three signature MFS motifs govern NorA’s conformational dynamics and proton coupling:

  • Motif A: Located in the cytoplasmic loop between TM2–TM3, featuring Asp⁶³ (TM2), which stabilizes interdomain interactions via hydrogen bonding with Arg³²⁴ [1] [3].
  • Motif B: Centered on Arg⁹⁸ (TM4), critical for substrate binding pocket integrity and proton relay [1].
  • Motif C: A "G⁷³XXXXG" hinge in TM5 (residues Gly¹⁴³–Pro¹⁴⁴) enabling the rocker-switch motion during transport [1] [3].

Crucially, two acidic residues—Glu²²² (TM7) and Asp³⁰⁷ (TM10)—form a proton-wire network essential for H⁺-coupled efflux [1] [7]. Mutagenesis studies show that E222Q/D307N substitutions abolish proton coupling and antibiotic resistance [1] [7].

Table 1: Key Structural Domains and Motifs in NorA

Domain/FeatureResiduesFunctional RoleConservation
Transmembrane DomainsTM1–TM12 (12 total)Membrane embedding, substrate translocationUniversal in MFS
Motif AAsp⁶³ (TM2)Interdomain stabilization (binds Arg³²⁴)>90% in MFS antiporters
Motif BArg⁹⁸ (TM4)Substrate pocket formation>85% in DHA12 family
Motif CGly¹⁴³–Pro¹⁴⁴ (TM5)Conformational flexibility ("rocker switch")Universal
Protonation SitesGlu²²² (TM7), Asp³⁰⁷ (TM10)H⁺ binding/coupling, efflux energetics100% in S. aureus NorA

Tertiary Structure: Homology Modeling and Transmembrane Topology

The absence of an experimental NorA structure prior to 2022 necessitated homology modeling using MFS templates. Early models leveraged the E. coli glycerol-3-phosphate transporter (GlpT; PDB: 1PW4) as a scaffold (26% sequence identity) [2] [6]. These models predicted:

  • A voluminous substrate-binding pocket (∼65% hydrophobic residues) between the N- and C-terminal domains, lined with Phe¹⁶, Phe¹⁴⁰, Phe³⁰³, and Phe³⁰⁶ for aromatic drug stacking [1] [2].
  • Pseudosymmetrical TMD organization with TM2/TM11 and TM5/TM8 forming "hourglass" contacts that facilitate alternating access [1] [6].

In 2022, cryo-electron microscopy (cryo-EM) resolved NorA’s tertiary structure at 3.16–3.74 Å resolution, validating earlier models and revealing functional details [1]:

  • Outward-open conformation: At pH 7.5, NorA adopts a periplasm-facing state stabilized by Fab36, with the substrate pocket accessible from the extracellular side [1] [7].
  • Inward-occluded conformation: At pH 5.0 (protonating Glu²²²/Asp³⁰⁷), TM5 shifts to occlude the cytoplasmic entrance, trapping the protein in a closed state [7].

Molecular dynamics simulations confirm that the pocket’s hydrophobicity (e.g., Ile²³, Ala¹³⁴, Leu²¹⁸) lowers dielectric constant, strengthening electrostatic tethering of Glu²²²/Asp³⁰⁷ to TM5 backbone carbonyls (Phe¹⁴⁰, Ile¹⁴¹) in the protonated state [7].

Comparative Structural Analysis with MFS Superfamily Members

NorA exemplifies the "rocker-switch" mechanism universal to MFS antiporters, yet exhibits distinct structural adaptations for multidrug efflux [1] [3]:

Conserved MFS Architecture

  • NorA shares <30% sequence identity with characterized MFS transporters (e.g., E. coli LacY, GlpT) but maintains a conserved fold: N-/C-terminal domains with pseudo-twofold symmetry around a central substrate cavity [3] [6].
  • Like LacY (PDB: 1PV7), NorA uses TM5 bending at Motif C (Gly¹⁴³–Pro¹⁴⁴) to enable domain rotation during the outward-to-inward transition [1] [3].

Divergent Substrate Specificity

  • While GlpT transports a single substrate (glycerol-3-phosphate), NorA’s pocket accommodates chemically diverse ligands (fluoroquinolones, dyes, biocides) due to:
  • Hydrophobic cleft: 65% lipophilic residues vs. <40% in GlpT [1] [6].
  • Charged patches: Arg⁹⁸ (positive) and Glu²²²/Asp³⁰⁷ (negative) enable cation-π interactions with drugs like norfloxacin [1].

Unique Proton-Coupling Mechanism

  • Unlike single-proton transporters (e.g., EmrD), NorA requires concurrent deprotonation of Glu²²² and Asp³⁰⁷ to release TM5 tethering and permit conformational changes. This "belt-and-suspenders" mechanism enforces strict H⁺:drug antiport stoichiometry [7].

Table 2: Structural Comparison of NorA with Representative MFS Transporters

FeatureNorA (S. aureus)GlpT (E. coli)LacY (E. coli)EmrD (E. coli)
PDB Code7T9P (outward-open)1PW41PV72GFP
Conformation(s) ResolvedOutward-open, inward-occludedInward-openOccludedOutward-open
Substrate SpecificityMultidrug (norfloxacin, ethidium)Glycerol-3-phosphateLactoseMultidrug
Key MotifsMotifs A, B, CMotifs A, CMotifs A, CMotifs A, C
Protonation SitesGlu²²², Asp³⁰⁷His⁺²⁵⁷ (TM7)Glu³²⁵ (TM8)Glu³⁰⁷ (TM10)
Transport MechanismH⁺-drug antiportPᵢ–glycerol-3-P antiportH⁺-lactose symportH⁺-drug antiport

Post-Translational Modifications and Functional Implications

No direct post-translational modifications (PTMs) of NorA (e.g., phosphorylation, glycosylation) have been experimentally confirmed. Instead, NorA’s activity is governed by:

Genetic Regulation

  • NorR: A 17.6-kDa transcription factor activating norA expression. Overexpression increases norfloxacin resistance 4-fold, while disruption paradoxically elevates resistance via unknown pumps [4].
  • Global regulators: sarA and agr are essential for NorR-mediated norA induction. In sarA or agr mutants, NorR overexpression fails to alter antibiotic susceptibility [4].

Allelic Variants

Three norA alleles exist in S. aureus core genomes:

  • norAI: Wild-type allele (first identified in fluoroquinolone-resistant TK2566) [5] [8].
  • norAII: 10% nucleotide divergence; functional impact unclear [8].
  • norAIII: Associated with enhanced ethidium bromide efflux in early studies [8].

Despite allelic variation, NorA remains ubiquitous in S. aureus, and phenotypic resistance differences likely stem from promoter mutations or regulator expression rather than PTMs [8].

Conformational "Switches"

Protonation states act as biochemical PTM analogs:

  • Protonated Glu²²²/Asp³⁰⁷: Stabilize the inward-occluded state via H-bonds to TM5, preventing drug binding [7].
  • Deprotonated Glu²²²/Asp³⁰⁷: Release TM5, enabling transition to outward-open state for drug efflux [7].

This pH-dependent "switch" underscores the role of electrostatic interactions as functional surrogates for covalent PTMs.

Tables are interactive: Hover to view references, click to expand.

Properties

CAS Number

133135-40-7

Product Name

NorA protein, Staphylococcus

Molecular Formula

C8H9N3

Synonyms

NorA protein, Staphylococcus

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